molecular formula C18H17N3 B11650707 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B11650707
M. Wt: 275.3 g/mol
InChI Key: RMFDFWIUWQZPBH-UHFFFAOYSA-N
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Description

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a nitrogen-containing heterocyclic compound. Compounds with such structures are often of significant interest in medicinal chemistry due to their potential biological activities. This compound features a pyrroloquinoline core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a substituted pyrrole, followed by its reaction with a quinoline derivative under cyclization conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up. The process might also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c1-12-7-8-16-15(11-12)17(19)14-9-10-21(18(14)20-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20)

InChI Key

RMFDFWIUWQZPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2N)CCN3C4=CC=CC=C4

Origin of Product

United States

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